molecular formula C11H12O3 B8646438 Methyl 2-benzyl-3-oxopropanoate

Methyl 2-benzyl-3-oxopropanoate

Cat. No.: B8646438
M. Wt: 192.21 g/mol
InChI Key: BEEJALPUCUEZOU-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-3-oxopropanoate is a β-keto ester characterized by a benzyl group at the C2 position and a ketone moiety at C2. Its molecular formula is C11H12O3, with a calculated molecular weight of 208.21 g/mol. Structurally, it consists of a methyl ester group, a benzyl-substituted carbon, and a reactive β-keto carbonyl system. β-Keto esters like this compound are pivotal in organic synthesis, serving as intermediates for heterocyclic compounds (e.g., imidazoles, quinolines) via cyclocondensation reactions , and as substrates for metal-catalyzed C–H functionalization due to their chelating ability .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-benzyl-3-oxopropanoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

BEEJALPUCUEZOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Ester Group Variations: Methyl esters (e.g., target compound) typically exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., ). Ethyl groups may improve solubility in nonpolar solvents, influencing reaction conditions .
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3,4-dichlorobenzyl substituent () enhances electrophilicity at the β-keto carbonyl, favoring nucleophilic attacks. This is critical in reactions like Knoevenagel condensations . Cyclopropyl Groups: The cyclopropyl moiety in ’s compound adds steric bulk and unique ring-strain reactivity, which may stabilize radical intermediates or modulate pharmacokinetic properties .

Spectroscopic and Physical Properties

  • Spectroscopy :
    • 1H NMR : Benzyl aromatic protons resonate at δ 7.2–7.4 ppm , while the methyl ester group appears as a singlet near δ 3.6–3.8 ppm .
    • 13C NMR : The β-keto carbonyl is observed at δ ~200 ppm , with ester carbonyls at δ 165–170 ppm .
    • IR : Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹ confirm ester and ketone functionalities .
  • Physical Properties: Methyl esters generally have lower boiling points than ethyl analogs. For instance, methyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate () has a molecular weight of 261.11 g/mol, higher than the target compound due to chlorine substituents .

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